2-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine
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Overview
Description
2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a copper-catalyzed intermolecular carboamination reaction, which provides 2-arylpyrrolidines . The reaction conditions often include the use of potassium N-carbamoyl-β-aminoethyltrifluoroborates with vinylarenes in the presence of a copper catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could yield a fully saturated compound.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the pyrazine ring can participate in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]pyrazine is unique due to its combination of a pyrrolidine ring, a methoxyphenyl group, and a pyrazine ring. This combination provides a unique set of chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-14-4-2-12(3-5-14)13-6-9-19(11-13)16(20)15-10-17-7-8-18-15/h2-5,7-8,10,13H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVSIFFXZHKTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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